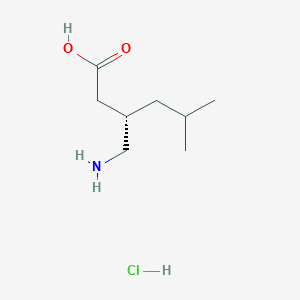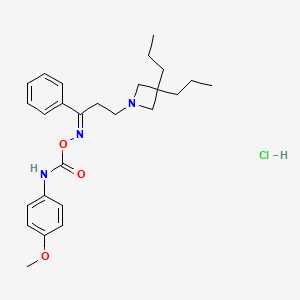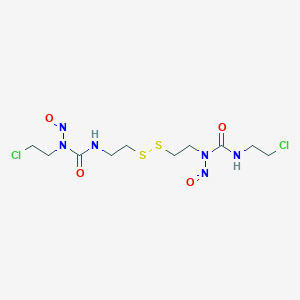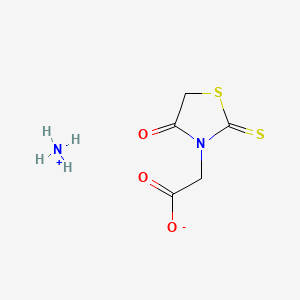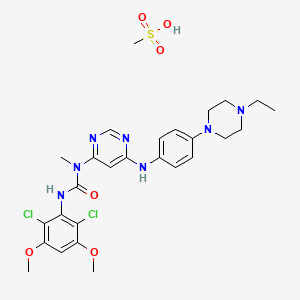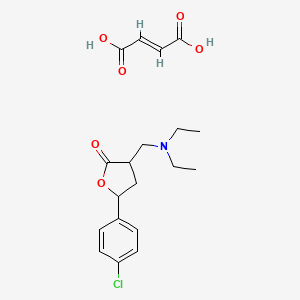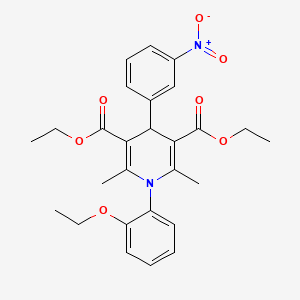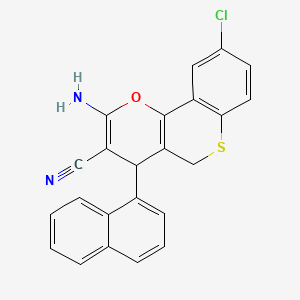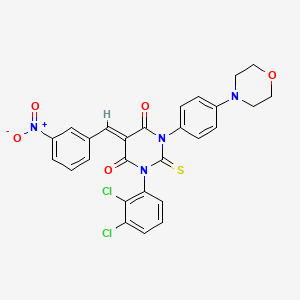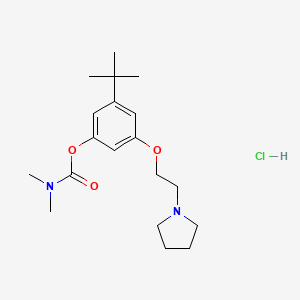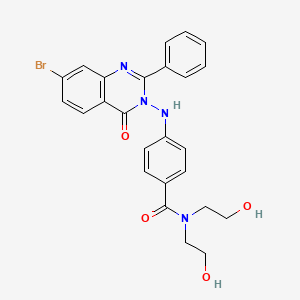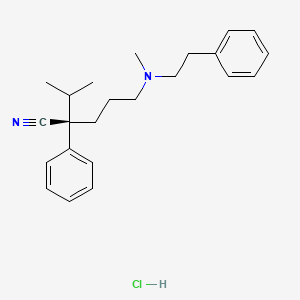
Emopamil hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emopamil hydrochloride, ®- is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Emopamil hydrochloride, ®- involves the formation of an organic amino compound, nitrile compound, and a member of two benzene rings. The synthetic route typically includes the reaction of 2-isopropyl-5-(methyl-(2-phenylethyl)amino)-2-phenylpentanenitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for Emopamil hydrochloride, ®- are not extensively documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Emopamil hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Emopamil hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with various receptors.
Wirkmechanismus
Emopamil hydrochloride, ®- exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction site suggests greater neuroprotective efficacy compared to other phenylalkylamines that act at intracellular sites. The compound also inhibits 5-hydroxytryptamine 5-HT2 receptors, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
101238-56-6 |
|---|---|
Molekularformel |
C23H31ClN2 |
Molekulargewicht |
371.0 g/mol |
IUPAC-Name |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1 |
InChI-Schlüssel |
OBAQQQOVZUCKMH-GNAFDRTKSA-N |
Isomerische SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


